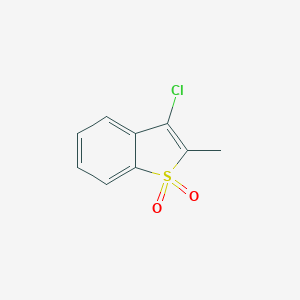![molecular formula C17H19ClN2O2S B438936 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 329941-48-2](/img/structure/B438936.png)
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP is commonly used in scientific research to study the mechanisms of action and physiological effects of drugs that interact with the serotonergic system.
Mechanism of Action
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are part of the serotonergic system. Activation of these receptors has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in locomotor activity, body temperature, and heart rate. 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to affect the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the serotonergic system and the effects of drugs that interact with this system. However, one limitation of using 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds that interact with the serotonergic system.
Future Directions
There are several future directions for research involving 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of research is the development of new drugs that interact with the serotonergic system and have therapeutic potential for psychiatric and neurological disorders. Another area of research is the study of the long-term effects of drugs that interact with the serotonergic system, particularly in relation to the development of tolerance and withdrawal symptoms. Finally, there is a need for further research to better understand the biochemical and physiological effects of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and other compounds that interact with the serotonergic system.
Synthesis Methods
The synthesis of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is commonly used in scientific research to study the effects of drugs that interact with the serotonergic system. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Drugs that interact with the serotonergic system have been shown to have therapeutic potential for a variety of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-5-7-17(8-6-14)23(21,22)20-11-9-19(10-12-20)16-4-2-3-15(18)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBXUHZEWBVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(3,4-dichlorobenzyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B438919.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B438937.png)
![1-[(2,4-Dichlorophenoxy)acetyl]-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B438942.png)
![2-(4-ethylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B438957.png)
![5-(4-bromobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438967.png)
![Dimethyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B438968.png)
![5-(4-bromobenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438977.png)
![5-(2-chlorobenzoyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438978.png)


![4-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B439010.png)

![5-methyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439020.png)